3-Carbamoylbut-3-enoic acid is a significant organic compound with the molecular formula and a molecular weight of 129.11 g/mol. This compound features a butenoic acid structure with a carbamoyl functional group, which contributes to its reactivity and utility in various chemical reactions. It is classified as an amide and a carboxylic acid, making it relevant in both organic synthesis and biological applications.
The compound falls under the categories of:
The synthesis of 3-Carbamoylbut-3-enoic acid can be achieved through several methods:
In industrial settings, large-scale production typically employs oxidation processes or hydrolysis reactions, utilizing robust catalysts and optimized conditions to ensure high yield and purity.
The molecular structure of 3-Carbamoylbut-3-enoic acid can be represented as follows:
This structure highlights the presence of a double bond in the butene part of the molecule, along with both an amide and a carboxylic acid functional group .
Property | Value |
---|---|
CAS Number | 54468-52-9 |
Molecular Formula | C5H7NO3 |
Molecular Weight | 129.11 g/mol |
InChI | InChI=1S/C5H7NO3/c1-3(5(6)9)2-4(7)8/h1-2H2,(H2,6,9)(H,7,8) |
3-Carbamoylbut-3-enoic acid undergoes several types of chemical reactions:
Common reagents used in these reactions include:
Major products resulting from these reactions include:
The mechanism of action for 3-Carbamoylbut-3-enoic acid primarily involves its interaction with specific molecular targets such as enzymes and receptors. It participates in various metabolic pathways that include:
The physical properties of 3-Carbamoylbut-3-enoic acid include:
Key chemical properties include:
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions.
3-Carbamoylbut-3-enoic acid has diverse applications across various fields:
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3